2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone is a synthetic organic compound It features a chlorophenoxy group and a dichlorobenzothiophene moiety, which are linked by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated reagent under basic conditions.
Synthesis of the Dichlorobenzothiophene Intermediate: This involves the chlorination of benzothiophene using chlorinating agents such as sulfuryl chloride or thionyl chloride.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the dichlorobenzothiophene intermediate using a suitable coupling reagent like a Grignard reagent or organolithium compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy and dichlorobenzothiophene groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of ethanone.
4,7-Dichloro-2,3-dihydro-1-benzothiophene: Lacks the chlorophenoxy group.
2-(4-Bromophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone: Similar structure but with a bromophenoxy group instead of chlorophenoxy.
Uniqueness
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone is unique due to the combination of its chlorophenoxy and dichlorobenzothiophene groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
40645-25-8 |
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Molecular Formula |
C16H11Cl3O2S |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C16H11Cl3O2S/c17-9-1-3-10(4-2-9)21-7-14(20)11-8-22-16-13(19)6-5-12(18)15(11)16/h1-6,11H,7-8H2 |
InChI Key |
AOLFLLXGSOIRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2S1)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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